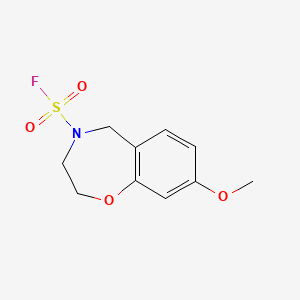

2-Bromo-5-(4-fluorobenzyloxy)pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, which include 2-Bromo-5-(4-fluorobenzyloxy)pyrazine, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . In one study, a Sonogashira coupling (copper-free) and then, 5-exo-dig cyclization were used for the production of “2-bromo-6-aryl [5H] pyrrolo [2,3-b] pyrazines” in good yields .Molecular Structure Analysis

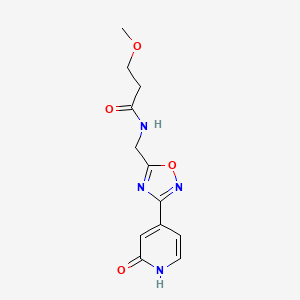

The molecular structure of this compound consists of a bromine atom (Br), a fluorine atom (F), two nitrogen atoms (N2), an oxygen atom (O), and a benzene ring.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not clearly detailed in the search results, it’s worth noting that similar compounds can undergo reactions like palladium-catalyzed homo-coupling to give the corresponding biaryl .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 283.1. More specific properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Antiproliferative Agents

A study explored the synthesis and characterization of mixed ligand aroylhydrazone and N-donor heterocyclic Lewis base Cu(II) complexes, demonstrating significant antiproliferative effects against various human tumor cell lines. This research suggests the potential for developing novel anticancer therapies using structurally similar compounds to 2-Bromo-5-(4-fluorobenzyloxy)pyrazine (Sutradhar et al., 2017).

Antimycobacterial Activity

Pyrazine and quinoxaline derivatives, including structures related to this compound, have been synthesized and evaluated for their activity against M. tuberculosis and Mycobacterium avium. The study highlights the potential for these compounds in treating mycobacterial infections (Seitz et al., 2002).

Influenza Virus Endonuclease Inhibitors

Research on the synthesis of natural flutimide and analogous fully substituted pyrazine-2,6-diones, including compounds structurally similar to this compound, demonstrated the ability to selectively inhibit cap-dependent endonuclease activity of influenza virus A. This points towards a new avenue for developing therapeutic agents to treat influenza infections (Singh & Tomassini, 2001).

Corrosion Inhibitors

A study on the corrosion inhibitory action of pyrazine derivatives on steel surfaces utilized computational chemistry techniques to demonstrate that certain pyrazine derivatives, possibly including analogs of this compound, could serve as effective corrosion inhibitors. This research opens up potential applications in materials science and engineering (Saha et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, 2-Bromo-5-(3-fluorobenzyloxy)pyrazine, suggests that it may be hazardous. If inhaled, it is recommended to remove the person to fresh air and keep comfortable for breathing. If it comes into contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted .

Propriétés

IUPAC Name |

2-bromo-5-[(4-fluorophenyl)methoxy]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrFN2O/c12-10-5-15-11(6-14-10)16-7-8-1-3-9(13)4-2-8/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFSYXPODIWGOFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CN=C(C=N2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2680229.png)

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2680231.png)

![2-(2-bromophenyl)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2680234.png)

![4,4,6-trimethyl-1,2-dioxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate](/img/structure/B2680237.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2680238.png)

![tert-butyl N-[(3S,4R)-1-(but-2-ynoyl)-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B2680242.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2680243.png)

![5-Methyl-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2680244.png)

![Thiomorpholin-4-yl-[4-[[4-(trifluoromethyl)phenyl]methyl]morpholin-2-yl]methanone](/img/structure/B2680247.png)